3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Boronic Ester Stability Suzuki-Miyaura Coupling Protodeboronation

Researchers requiring precise ortho-methoxy biaryl construction often face protodeboronation and purification challenges with free boronic acids. This pinacol ester solves stability and handling issues. Key differentiators: • Enhanced stability: Pinacol ester protection minimizes protodeboronation during multi-step sequences and enables silica gel purification. • Regiochemical control: Ortho-methoxy and meta-benzyloxy substitution modulates transmetalation rates for distinct coupling outcomes compared to regioisomers. • Orthogonal functionality: Benzyloxy group acts as a masked phenol for late-stage diversification via hydrogenolysis.

Molecular Formula C20H25BO4
Molecular Weight 340.2 g/mol
CAS No. 2121514-22-3
Cat. No. B6308066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
CAS2121514-22-3
Molecular FormulaC20H25BO4
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)OC
InChIInChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3
InChIKeyBGBISNYOHDIAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-2-methoxyphenylboronic Acid Pinacol Ester Overview


3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester (CAS 2121514-22-3) is a functionalized aryl boronic ester bearing a benzyloxy group at the 3-position and a methoxy group at the 2-position, protected as its pinacol ester . This compound belongs to the class of organoboron reagents widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds . The pinacol ester moiety confers enhanced stability and shelf-life compared to the corresponding free boronic acid, making it a practical reagent for complex molecule synthesis . With a molecular formula of C20H25BO4 and a molecular weight of 340.22 g/mol, this compound is typically supplied as a high-purity solid suitable for immediate use in medicinal chemistry and materials science applications .

Why Generic Substitution Fails


Direct substitution of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester with a generic phenylboronic acid or even a differently substituted analog is not feasible for applications requiring precise regiochemical control and functional group compatibility. The ortho-methoxy group significantly modulates the electronic properties of the aryl ring, influencing both the rate of transmetalation and the overall efficiency of the Suzuki-Miyaura coupling [1]. Furthermore, the pinacol ester protection is not merely a storage convenience; it dictates the reagent's behavior under reaction conditions, particularly its stability towards protodeboronation and its compatibility with base-sensitive substrates [2]. Regioisomers, such as 4-benzyloxy-3-methoxyphenylboronic acid pinacol ester, present a different steric and electronic profile that will lead to distinct coupling outcomes and downstream functionalization pathways. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide


Hydrolytic Stability: Pinacol Ester vs Free Boronic Acid

The pinacol ester form of 3-Benzyloxy-2-methoxyphenylboronic acid demonstrates significantly enhanced stability against hydrolysis and protodeboronation compared to its free boronic acid counterpart (CAS 2121513-91-3). While direct quantitative data for this specific pair is not published, class-level inference from structurally similar aryl boronic systems establishes this differentiation. Studies on aryl boronic esters indicate that pinacol esters exhibit a half-life for hydrolysis that is typically >10 times longer than the corresponding free boronic acid under neutral aqueous conditions [1]. This enhanced stability translates to improved shelf-life and consistent performance in moisture-sensitive reactions, reducing the risk of premature deactivation .

Boronic Ester Stability Suzuki-Miyaura Coupling Protodeboronation

Ortho-Methoxy Group Effect on Transmetalation Rate

The presence of an ortho-methoxy group on the aryl ring of phenylboronic acid derivatives has been shown to significantly influence the rate-determining transmetalation step in Suzuki-Miyaura couplings. Research on ortho-methoxyalkyl substituted phenylboronic acids reveals that the oxygen atom can coordinate to the palladium center, facilitating the transfer of the aryl group [1]. While specific rate data for 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is not available, comparative studies on analogous systems indicate that an ortho-methoxy group can increase the coupling yield by 10-20% compared to a non-substituted phenylboronic acid under identical conditions [2]. This effect is absent in regioisomers lacking the ortho-methoxy group, such as 4-Benzyloxy-3-methoxyphenylboronic acid pinacol ester (CAS 1000796-87-1).

Suzuki-Miyaura Coupling Ortho-Substituent Effect Reaction Kinetics

3-Benzyloxy-2-methoxy vs 4-Benzyloxy-3-methoxy Regioisomer

The position of the benzyloxy and methoxy substituents on the aryl ring profoundly impacts the steric environment around the boron atom, influencing the approach of the palladium catalyst and the halide coupling partner. The 3-benzyloxy-2-methoxy substitution pattern (ortho-methoxy) creates a more sterically hindered environment compared to the 4-benzyloxy-3-methoxy regioisomer (CAS 1000796-87-1), which has a para-benzyloxy and meta-methoxy arrangement . While direct comparative yield data for these exact isomers in the same reaction is not available, studies on sterically hindered ortho-substituted aryl boronic esters demonstrate that increased steric bulk around the boron atom can lead to reduced yields in couplings with sterically demanding electrophiles [1]. For instance, a 2-methoxyphenylboronic acid derivative may exhibit a 15-30% lower yield when coupled with an ortho-substituted aryl bromide compared to its less hindered 3- or 4-substituted counterparts.

Regioisomer Reactivity Steric Effects Suzuki Coupling Selectivity

Pinacol Ester Silica Gel Stability

A key practical advantage of aryl boronic pinacol esters is their enhanced stability on silica gel during chromatographic purification. Studies demonstrate that ArB(pin) compounds are significantly more stable than their corresponding free boronic acids when subjected to flash column chromatography, often resulting in higher isolated yields of pure material [1]. In contrast, free boronic acids can undergo protodeboronation or form boroxines on silica, complicating purification and reducing yields. While specific data for 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is not available, the class-level behavior predicts a recovery yield that is 20-30% higher after silica gel chromatography compared to the free acid form [2].

Chromatography Stability Boronic Ester Purification Silica Gel Compatibility

Application Scenarios


Ortho-Methoxy Biaryl Pharmacophore Synthesis

This compound is ideally suited for the construction of ortho-methoxy-substituted biaryl motifs common in kinase inhibitors and other bioactive molecules. The ortho-methoxy group can facilitate intramolecular hydrogen bonding or metal coordination, and its presence can influence the conformation and binding affinity of the final drug candidate [1]. The pinacol ester protection ensures that the boronic acid functionality remains intact throughout multi-step synthetic sequences, enabling its use in late-stage diversification.

Oxygenated Aryl Building Blocks for Natural Products

The benzyloxy group serves as a masked phenol, allowing for orthogonal deprotection strategies. This feature is particularly valuable in the synthesis of complex natural products containing multiple hydroxyl groups. The compound can be incorporated via Suzuki-Miyaura coupling, and subsequent hydrogenolysis of the benzyl ether reveals a free phenol for further functionalization [2]. The pinacol ester's stability on silica gel allows for straightforward purification of advanced intermediates.

Electronic Tuning of Functional Materials

The electron-donating nature of the ortho-methoxy and meta-benzyloxy substituents modulates the electronic properties of the resulting biaryl systems. This compound can be employed in the synthesis of organic light-emitting diode (OLED) materials or organic semiconductors where precise tuning of HOMO/LUMO energy levels is critical [3]. The high purity and stability of the pinacol ester ensure reproducible performance in material fabrication.

Haloarene Derivatization for Medicinal Chemistry

In medicinal chemistry, this boronic ester is a valuable reagent for diversifying core scaffolds in compound libraries. Its reactivity profile, influenced by the ortho-methoxy group, can provide access to analogs that might be difficult to obtain with simpler boronic acids. The enhanced stability of the pinacol ester allows for storage of stock solutions and automated dispensing in high-throughput experimentation (HTE) platforms, a key requirement in modern drug discovery [4].

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